molecular formula C11H11NO2 B13174306 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13174306
M. Wt: 189.21 g/mol
InChI Key: BYTSPOZCECMTGV-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a methoxyphenyl group, an oxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with a suitable oxidizing agent to form the corresponding ketone. The ketone is subsequently reacted with a cyanide source, such as sodium cyanide, under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with various substituted functional groups replacing the methoxy group.

Scientific Research Applications

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-2-propenenitrile
  • 3-(2-Methoxyphenyl)-3-methylbutanenitrile
  • 3-(2-Methoxyphenyl)-3-methylpentanenitrile

Uniqueness

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of the methoxyphenyl group and the nitrile group further enhances its versatility in various chemical and biological contexts.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(2-methoxyphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H11NO2/c1-11(10(7-12)14-11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3

InChI Key

BYTSPOZCECMTGV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC=CC=C2OC

Origin of Product

United States

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